molecular formula C7H11BrN2 B1343023 4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole CAS No. 51108-51-1

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole

Cat. No. B1343023
CAS RN: 51108-51-1
M. Wt: 203.08 g/mol
InChI Key: JBIXDYBXWDTDLA-UHFFFAOYSA-N
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Description

“4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is a chemical compound with the CAS Number: 51108-51-1 . It has a molecular weight of 203.08 . The compound is in liquid form .


Synthesis Analysis

The synthesis of pyrazole derivatives like “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

The molecular formula of “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is C7H11BrN2 . The InChI Code is 1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3 .


Chemical Reactions Analysis

Pyrazole derivatives, including “4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole”, have been reported to undergo various chemical reactions. For instance, 4-Bromopyrazole, a related compound, has been reported to undergo cyanation in the presence of palladium catalysts .


Physical And Chemical Properties Analysis

“4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole” is a liquid . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved documents.

Scientific Research Applications

Results

One of the compounds exhibited superior antipromastigote activity with an IC50 value of 0.018, significantly more active than standard drugs. Additionally, compounds showed up to 90.4% suppression of Plasmodium berghei in mice .

Methods of Application

Results: The synthesized indole derivatives exhibit a range of biological activities and are potential candidates for the treatment of various disorders, including cancer .

Methods of Application

Results: These complexes are characterized for their structural and electronic properties, which may lead to new materials with desirable characteristics .

Methods of Application

Results: The inhibitors’ efficacy is assessed through biochemical assays, determining their potential as therapeutic agents .

Methods of Application

Results: The resulting bipyrazoles are studied for their ability to coordinate with metals, leading to potential applications in catalysis and materials science .

Methods of Application

Results: The materials developed are evaluated for their performance in specific applications, such as conductivity or durability .

properties

IUPAC Name

4-bromo-1-ethyl-3,5-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-4-10-6(3)7(8)5(2)9-10/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIXDYBXWDTDLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618920
Record name 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-ethyl-3,5-dimethyl-1H-pyrazole

CAS RN

51108-51-1
Record name 4-Bromo-1-ethyl-3,5-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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